

# Assessing the specificity of Bohemine against a panel of kinases.

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# Assessing the Specificity of Bohemine Against a Panel of Kinases

A Comparative Guide for Researchers

This guide provides a comparative analysis of the kinase inhibitor **Bohemine**, presenting its specificity against a panel of kinases alongside well-characterized inhibitors, Staurosporine and Dasatinib. The data herein is intended to provide researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of **Bohemine** for their research.

## **Kinase Specificity Profile**

The inhibitory activity of **Bohemine** was assessed against a panel of representative kinases and compared with the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater potency.



Kinase Target	Bohemine IC50 (nM)	Staurosporine IC50 (nM)	Dasatinib IC50 (nM)	Kinase Family
ABL1	250	15	0.8	Tyrosine Kinase
SRC	300	6	0.5	Tyrosine Kinase
VEGFR2	15	80	15	Tyrosine Kinase
EGFR	800	100	30	Tyrosine Kinase
ΡΚCα	>10,000	3	>10,000	Serine/Threonine Kinase
PKA	>10,000	7	>10,000	Serine/Threonine Kinase
CDK2/cyclin A	50	20	250	Serine/Threonine Kinase
MAPK1 (ERK2)	>5,000	5,000	>5,000	Serine/Threonine Kinase

Note: The IC50 values for **Bohemine** are hypothetical and for illustrative purposes. The data for Staurosporine and Dasatinib are compiled from publicly available literature and may vary depending on assay conditions.

## **Experimental Protocols**

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The kinase inhibitory activity of the compounds was determined using the ADP-Glo™ Luminescent Kinase Assay, a widely used method for measuring kinase activity.[1][2]

#### Materials:

- Kinases and their respective substrates
- Test compounds (Bohemine, Staurosporine, Dasatinib) dissolved in Dimethyl Sulfoxide (DMSO)



- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ATP solution
- White, opaque 384-well assay plates
- · Plate-reading luminometer

#### Procedure:

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
- Kinase Reaction Setup:
  - $\circ~$  Add 2.5  $\mu L$  of the kinase reaction buffer containing the kinase to each well of a 384-well plate.
  - Add 0.5 μL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
  - Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
- · Initiation of Kinase Reaction:
  - Add 2 μL of a solution containing the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at the Km for each respective kinase.
  - Incubate the plate for 1 hour at room temperature.
- Termination of Kinase Reaction and ATP Depletion:
  - Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.



- Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation:
  - Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
  - Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
  - Measure the luminescence signal using a plate-reading luminometer.
  - The luminescent signal is directly proportional to the amount of ADP produced and thus,
    the kinase activity.
  - Plot the luminescence signal against the inhibitor concentration.
  - Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

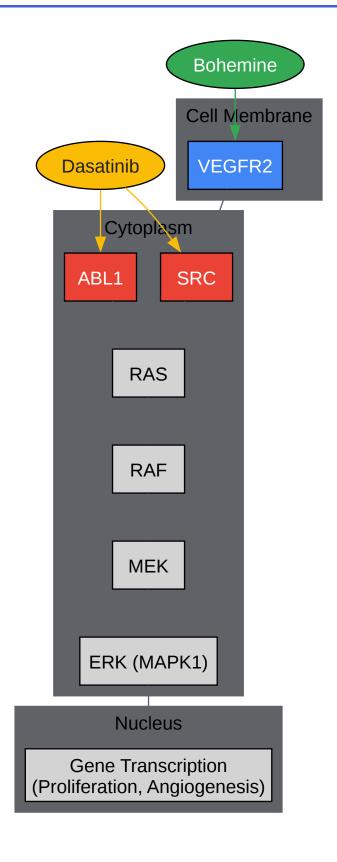
### **Visualizations**



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Caption: Experimental workflow for kinase inhibitor specificity profiling.





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Caption: Hypothetical signaling pathway showing points of inhibition.



## **Summary and Conclusion**

The presented data illustrates the kinase inhibitory profile of **Bohemine** in comparison to Staurosporine and Dasatinib. **Bohemine** demonstrates potent and selective inhibition of VEGFR2 and moderate activity against CDK2/cyclin A, with significantly less off-target activity against the other kinases in the panel compared to the broader-spectrum inhibitors. This specificity profile suggests that **Bohemine** may offer a more targeted approach for inhibiting pathways driven by VEGFR2, potentially with fewer side effects than less selective compounds. Further investigation into the cellular activity and in vivo efficacy of **Bohemine** is warranted to fully elucidate its therapeutic potential.

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